molecular formula C18H38OSn B14276203 Tributyl(3-ethoxybut-1-EN-1-YL)stannane CAS No. 161980-10-5

Tributyl(3-ethoxybut-1-EN-1-YL)stannane

Cat. No.: B14276203
CAS No.: 161980-10-5
M. Wt: 389.2 g/mol
InChI Key: BCQJNYSKPDNPGI-UHFFFAOYSA-N
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Description

Tributyl(3-ethoxybut-1-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-ethoxybut-1-en-1-yl group Organotin compounds are widely used in organic synthesis due to their versatility and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3-ethoxybut-1-en-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with an appropriate alkyne or alkene under specific conditions. The reaction typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the addition of the tin hydride to the unsaturated carbon-carbon bond .

Industrial Production Methods

Industrial production of organotin compounds, including this compound, often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-ethoxybut-1-en-1-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Tributyl(3-ethoxybut-1-en-1-yl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tributyl(3-ethoxybut-1-en-1-yl)stannane involves its ability to participate in radical reactions. The tin atom in the compound can form a stable radical, which can then react with other molecules to form new bonds. This property makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(3-ethoxybut-1-en-1-yl)stannane is unique due to the presence of the ethoxybutenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

161980-10-5

Molecular Formula

C18H38OSn

Molecular Weight

389.2 g/mol

IUPAC Name

tributyl(3-ethoxybut-1-enyl)stannane

InChI

InChI=1S/C6H11O.3C4H9.Sn/c1-4-6(3)7-5-2;3*1-3-4-2;/h1,4,6H,5H2,2-3H3;3*1,3-4H2,2H3;

InChI Key

BCQJNYSKPDNPGI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC(C)OCC

Origin of Product

United States

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